molecular formula C10H15KO3 B5020230 potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate

potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate

Cat. No.: B5020230
M. Wt: 222.32 g/mol
InChI Key: UFIWBABLZWTLAE-UHFFFAOYSA-M
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Description

Potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate is a chemical compound known for its unique bicyclic structure. This compound is often used in various scientific research applications due to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate typically involves the reaction of 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid with a potassium base. The reaction is carried out under controlled conditions to ensure the formation of the desired potassium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The reaction conditions are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block for synthesizing complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups play a crucial role in its reactivity and binding to target molecules. The compound can participate in hydrogen bonding, electrostatic interactions, and covalent bonding, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylic acid
  • 3-hydroxy-1-(4-methoxyphenyl)cyclobutanecarboxylic acid
  • 1-(3-methoxyphenyl)-2-oxopyrrolidine-3-carboxylic acid

Uniqueness

Potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate stands out due to its potassium salt form, which enhances its solubility and reactivity compared to its acid counterpart. This unique property makes it more suitable for certain applications in research and industry.

Properties

IUPAC Name

potassium;2-hydroxy-3,3-dimethylbicyclo[2.2.1]heptane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3.K/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13;/h6-7,11H,3-5H2,1-2H3,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIWBABLZWTLAE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1O)C(=O)[O-])C.[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15KO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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